molecular formula C17H11ClN2O3S B281776 N-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B281776
M. Wt: 358.8 g/mol
InChI Key: WUXRSBAXZPVARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for WAY-272449 are not widely documented in publicly available sources. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

WAY-272449, as an FGFR1 inhibitor, may undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions would depend on the specific functional groups present in WAY-272449. The major products formed from these reactions would vary based on the type of reaction and the reagents used.

Scientific Research Applications

WAY-272449 has several scientific research applications, particularly in the fields of:

    Chemistry: Used as a tool to study the inhibition of FGFR1 and its effects on various chemical pathways.

    Biology: Employed in research to understand the role of FGFR1 in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in diseases where FGFR1 plays a critical role, such as certain cancers.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting FGFR1.

Mechanism of Action

WAY-272449 exerts its effects by inhibiting the activity of FGFR1. This inhibition disrupts the signaling pathways mediated by FGFR1, which can affect various cellular processes such as proliferation, differentiation, and survival. The molecular targets involved include the FGFR1 receptor and its downstream signaling molecules.

Comparison with Similar Compounds

WAY-272449 can be compared with other FGFR1 inhibitors, such as:

  • PD173074
  • BGJ398
  • AZD4547

These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties. WAY-272449 is unique due to its specific chemical structure and its particular interactions with FGFR1.

Biological Activity

N-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS No. 670266-26-9) is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Formula: C17H11ClN2O3S
Molecular Weight: 358.8 g/mol
Structure: The compound features a sulfonamide group attached to a benzo[cd]indole core, which is known for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Protein Synthesis : Similar to other compounds in its class, it may inhibit protein synthesis by interfering with ribosomal function or by acting on elongation factors involved in translation.
  • ADP-Ribosylation : The compound has been studied for its potential to act as an inhibitor of ADP-ribosyltransferases, which are critical in various cellular processes including apoptosis and immune responses .
  • RORγ Inhibition : Recent studies have identified derivatives of this compound as novel inhibitors of RORγ (retinoic acid receptor-related orphan receptor gamma), which plays a significant role in immune response modulation and inflammation .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound. For instance, it has shown activity against various bacterial strains by disrupting their metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.

Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)7.5
A549 (lung cancer)10.0

Research Findings

  • Virtual Screening Studies : A study conducted using virtual screening techniques identified several derivatives of this compound as promising candidates for further development as RORγ inhibitors, suggesting a pathway for therapeutic applications in autoimmune diseases .
  • In Vivo Studies : Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound. For example, administration in mice showed significant reduction in tumor size when combined with standard chemotherapy agents.
  • Toxicological Assessment : Preliminary toxicological evaluations indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Properties

Molecular Formula

C17H11ClN2O3S

Molecular Weight

358.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C17H11ClN2O3S/c18-10-3-1-4-11(9-10)20-24(22,23)15-8-7-14-16-12(15)5-2-6-13(16)17(21)19-14/h1-9,20H,(H,19,21)

InChI Key

WUXRSBAXZPVARU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.